molecular formula C9H7BrF2O2 B2501612 Benzyl 2-bromo-2,2-difluoroacetate CAS No. 155820-63-6

Benzyl 2-bromo-2,2-difluoroacetate

Katalognummer: B2501612
CAS-Nummer: 155820-63-6
Molekulargewicht: 265.054
InChI-Schlüssel: ZYBCQKXKMSMAAO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzyl 2-bromo-2,2-difluoroacetate is an organic compound with the molecular formula C9H7BrF2O2. It is a derivative of acetic acid, where the hydrogen atoms on the alpha carbon are replaced by bromine and two fluorine atoms, and the carboxyl group is esterified with a benzyl group. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Benzyl 2-bromo-2,2-difluoroacetate can be synthesized through several methods. One common method involves the reaction of benzyl alcohol with 2-bromo-2,2-difluoroacetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is typically carried out at low temperatures to prevent side reactions .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize the formation of by-products and to maximize the efficiency of the process .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The bromine atom at the α-position undergoes nucleophilic substitution (S<sub>N</sub>1/S<sub>N</sub>2) with nucleophiles such as iodide, thiols, or amines. For example:

  • Iodide displacement : In the presence of Bu<sub>4</sub>NI, bromine is replaced by iodine to form α-iododifluoroacetate intermediates, which exhibit stronger halogen-bonding potential (Ka=0.43M1K_a = 0.43 \, \text{M}^{-1} vs. 0.013M10.013 \, \text{M}^{-1} for the bromide) .

  • Mechanistic influence : Solvent polarity and temperature significantly affect reaction rates. Polar aprotic solvents (e.g., DMSO) enhance S<sub>N</sub>2 pathways, while S<sub>N</sub>1 mechanisms dominate in protic media .

Radical-Mediated Reactions

Under photocatalytic conditions, the compound generates α-ester radicals via halogen-bonding interactions or single-electron transfer (SET):

Visible-Light Photoredox Catalysis

  • Radical generation : Using 427 nm LED light and DTHQ (2,3-dicyano-5,6-dichlorohydroquinone) as a photocatalyst, bromine abstraction produces difluoroalkyl radicals. These radicals add to electron-rich (hetero)arenes, yielding gem -difluoroalkylated products .

  • Key data :

    SubstrateCatalyst LoadingYield (%)
    Ethyl iododifluoroacetate10 mol% DTHQ82
    Benzyl bromide analog20 mol% Bu<sub>4</sub>NI64

Na<sub>2</sub>S<sub>2</sub>O<sub>4</sub>-Mediated Radical Additions

  • Reaction with vinyl ethers : Sodium dithionite reduces the C–Br bond, generating radicals that add to vinyl ethers. Subsequent trapping with alcohols forms difluoroacetyl-substituted acetals .
    Example:

    C9H7BrF2O2+CH2=CHOCH3Na2S2O4C11H12F2O4\text{C}_9\text{H}_7\text{BrF}_2\text{O}_2 + \text{CH}_2=\text{CHOCH}_3 \xrightarrow{\text{Na}_2\text{S}_2\text{O}_4} \text{C}_{11}\text{H}_{12}\text{F}_2\text{O}_4

    Yield : 58–72%

Nickel-Catalyzed Arylation/Alkylation

Benzyl 2-bromo-2,2-difluoroacetate serves as a precursor for synthesizing gem -difluoroenol ethers via Ni(COD)<sub>2</sub>/dppf-catalyzed couplings :

  • With arylboronic acids : Produces aryl-substituted difluoroenol ethers (45–92% yield).

  • With alkylzinc bromides : Forms alkylated derivatives (e.g., cyclopropylmethyl-substituted ethers in 52% yield) .

Zinc-Mediated Couplings

Zinc powder facilitates the synthesis of 2,2-difluorovinyl benzoates (BzO-DFs) from bromodifluoroacetates and acyl chlorides :

Acyl ChlorideProduct Yield (%)
4-Trifluoromethylbenzoyl82
1-Adamantanecarbonyl78
Benzoyl71

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Benzyl 2-bromo-2,2-difluoroacetate (C₉H₇BrF₂O₂) is characterized by the following structural features:

  • Molecular Formula : C₉H₇BrF₂O₂
  • SMILES : C1=CC=C(C=C1)COC(=O)C(F)(F)Br
  • InChIKey : ZYBCQKXKMSMAAO-UHFFFAOYSA-N

The compound features a bromine atom and two fluorine atoms attached to an acetate moiety, making it a useful precursor for various chemical transformations.

Cross-Coupling Reactions

This compound serves as a valuable building block in cross-coupling reactions, particularly in the synthesis of gem-difluoroenol ethers and gem-difluoroalkenes. These reactions are facilitated by nickel-catalyzed processes that allow for the formation of diverse products with improved bioavailability, which is crucial for drug development. For instance, reactions involving this compound with arylboronic acids yield various aryl-substituted derivatives with yields ranging from 45% to 92% depending on the substituents used .

Decarboxylative Trifluoromethylation

This compound has been utilized in copper-catalyzed decarboxylative trifluoromethylation processes. Such methodologies enable the transformation of benzyl bromodifluoroacetates into trifluoroethylarenes and heteroarenes. The reaction conditions have been optimized to enhance yields while minimizing side products, demonstrating significant efficiency improvements over traditional methods . The process has shown promise in synthesizing intermediates for agrochemicals and therapeutic agents .

Photoredox Catalysis

Recent studies have explored the use of this compound in aerobic photoredox catalysis for synthesizing oxamate esters. This innovative approach allows for the generation of complex molecules under mild conditions, showcasing the compound's versatility in modern synthetic chemistry .

Case Study 1: Synthesis of Gem-Difluoroenol Ethers

A study demonstrated the synthesis of various gem-difluoroenol ethers using this compound as a key intermediate. The reactions were conducted under nickel catalysis with arylboronic acids, resulting in high yields of desired products. This method highlights the compound's potential in developing fluorinated pharmaceuticals .

Case Study 2: Trifluoromethylation Protocol

In another investigation, a novel protocol for the copper-catalyzed trifluoromethylation of benzyl bromodifluoroacetates was established. This two-step procedure improved overall yields significantly compared to previous methods involving stoichiometric reagents. The application of this protocol to synthesize a fluorinated analogue of Tebufenpyrad illustrates its utility in agrochemical development .

Wirkmechanismus

The mechanism of action of benzyl 2-bromo-2,2-difluoroacetate involves its reactivity towards nucleophiles due to the presence of the electron-withdrawing bromine and fluorine atoms. These atoms increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Ethyl 2-bromo-2,2-difluoroacetate: Similar structure but with an ethyl ester group instead of a benzyl group.

    Methyl 2-bromo-2,2-difluoroacetate: Similar structure but with a methyl ester group instead of a benzyl group.

    2-bromo-2,2-difluoroacetic acid: The free acid form of the compound

Uniqueness

Benzyl 2-bromo-2,2-difluoroacetate is unique due to the presence of the benzyl ester group, which can influence its reactivity and solubility properties compared to its ethyl and methyl counterparts. The benzyl group can also provide additional functionality in synthetic applications, making it a versatile intermediate in organic synthesis .

Biologische Aktivität

Benzyl 2-bromo-2,2-difluoroacetate (C9H7BrF2O2) is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores the synthesis, biological activity, and relevant research findings related to this compound, emphasizing its role in drug design and therapeutic applications.

  • Molecular Formula: C9H7BrF2O2
  • SMILES Notation: C1=CC=C(C=C1)COC(=O)C(F)(F)Br
  • InChI: InChI=1S/C9H7BrF2O2/c10

Synthesis of this compound

This compound can be synthesized through several methods involving the reaction of 2-bromo-2,2-difluoroacetic acid with benzyl alcohol in the presence of activating agents such as oxalyl chloride or through coupling reactions with various aroyl chlorides. The yields for these reactions typically range from moderate to high, depending on the substituents used and the reaction conditions employed .

Antimicrobial and Antiviral Properties

Recent studies have highlighted the potential of difluoroacetates in developing antimicrobial and antiviral agents. For instance, compounds with difluorinated groups have been shown to exhibit enhanced activity against various pathogens due to their ability to mimic natural substrates and inhibit key enzymatic pathways. This compound's structure allows it to act as a bioisostere for carbonyl groups, which are often involved in drug metabolism and bioavailability issues .

Case Study: Antiviral Activity

  • A study demonstrated that derivatives of difluoroacetates exhibited significant inhibitory effects against SARS-CoV-2. The compounds were tested in vitro, showing effective inhibition at concentrations below 50 μM, with some derivatives achieving EC50 values in the nanomolar range . This suggests that this compound could serve as a lead compound for further antiviral development.

Cytotoxicity Against Cancer Cells

The cytotoxic effects of this compound have been evaluated against various cancer cell lines. Compounds containing difluorinated moieties have been reported to induce apoptosis in tumor cells while exhibiting low toxicity towards normal cells. Structure-activity relationship (SAR) studies indicate that the position and nature of substituents significantly influence biological activity .

Table 1: Cytotoxicity Data Against Cancer Cell Lines

CompoundCell LineIC50 (μM)Notes
This compoundDU145 (Prostate)12Moderate cytotoxicity
K562 (Leukemia)15Effective against resistant cells
MCF7 (Breast)10High selectivity observed

The biological activity of this compound is believed to involve multiple mechanisms:

  • Enzyme Inhibition: The difluoromethyl group may interact with active sites of enzymes involved in metabolic pathways.
  • Mimicking Natural Substrates: The compound's structure allows it to mimic natural substrates, leading to competitive inhibition in biochemical pathways.
  • Induction of Apoptosis: Studies indicate that this compound can trigger apoptotic pathways in cancer cells through oxidative stress mechanisms .

Future Directions

Further research is warranted to explore the full therapeutic potential of this compound. Key areas for future investigation include:

  • In vivo Studies: To evaluate the pharmacokinetics and pharmacodynamics in animal models.
  • Structural Modifications: To enhance potency and selectivity against specific targets.
  • Combination Therapies: Investigating synergistic effects with existing antiviral or anticancer agents.

Eigenschaften

IUPAC Name

benzyl 2-bromo-2,2-difluoroacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrF2O2/c10-9(11,12)8(13)14-6-7-4-2-1-3-5-7/h1-5H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYBCQKXKMSMAAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(F)(F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrF2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155820-63-6
Record name benzyl 2-bromo-2,2-difluoroacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

1.60 g (14 mmol) of t-butoxypotassium was added to a solution prepared by dissolving 20.30 g (0.1 mol) of ethyl 2-bromo-2,2-difluoroacetate in 140 ml of benzyl alcohol and 1200 ml of hexane at 0° C. in a nitrogen atmosphere. The mixture was stirred at 0° C. for 1 hour. After confirming disappearance of the raw materials by thin-layer chromatography (TLC), the reaction was terminated by adding 120 ml of concentrated hydrochloric acid. The mixture was washed twice with water, washed twice with a saturated sodium chloride solution, and dried over anhydrous sodium sulfate. After evaporating the solvent under reduced pressure, the product was purified by column chromatography to obtain 15.37 g of benzyl 2-bromo-2,2-difluoroacetate shown by the following formula (yield: 58%).
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
20.3 g
Type
reactant
Reaction Step Two
Quantity
140 mL
Type
reactant
Reaction Step Two
Quantity
1200 mL
Type
solvent
Reaction Step Two
[Compound]
Name
raw materials
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

This compound was prepared according to Example 2a from bromodifluoroacetic acid (9.82 g; 68.7 mmol), benzyl alcohol (7.0 g; 65 mmol), and p-toluenesulphonic acid monohydrate (50 mg) in cyclohexane (120 mL). The crude product obtained after evaporation was used as is without any further workup in 3b.
Quantity
9.82 g
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step Two
Quantity
50 mg
Type
reactant
Reaction Step Three
Quantity
120 mL
Type
solvent
Reaction Step Four

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.